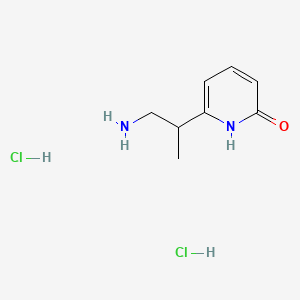
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the reaction of propylene oxide with hydrochloric acid to form beta-propyl alcohol chloride. This intermediate then undergoes aminolysis with liquid ammonia, catalyzed by hydrohalogenic salts, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature and pressure to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Sodium hydroxide, potassium carbonate; conditionsaqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features.
6-(1-Aminopropan-2-yl)piperidin-2-one: A compound with a similar backbone but different functional groups.
1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride: Another structurally related compound with distinct properties.
Uniqueness
6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its role in enzyme inhibition make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14Cl2N2O |
|---|---|
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
6-(1-aminopropan-2-yl)-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(5-9)7-3-2-4-8(11)10-7;;/h2-4,6H,5,9H2,1H3,(H,10,11);2*1H |
InChI-Schlüssel |
XVKYKYFECPQZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1=CC=CC(=O)N1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


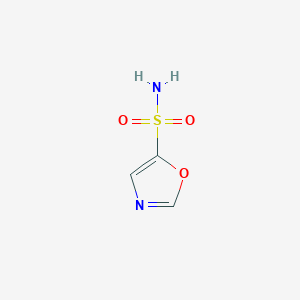


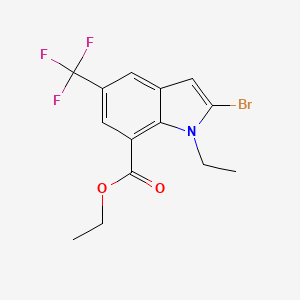


![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)



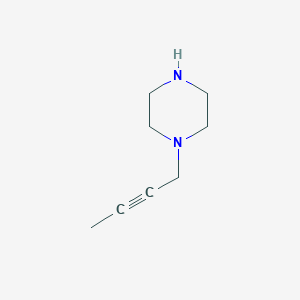
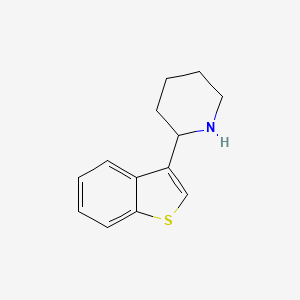
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

